Ethyl coumalate
Overview
Description
Ethyl coumalate is an ester derivative of coumalic acid, a valuable platform compound derived from malic acid, which is a biorenewable feedstock. Coumalates, including this compound, are known for their wide range of applications in various industries, including flavors, fragrances, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl coumalate can be synthesized through the esterification of coumalic acid. One common method involves reacting coumalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. For example, a heated rotating flow reactor can be used to facilitate the esterification reaction, allowing for large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl coumalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form coumalic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Coumalic acid derivatives.
Reduction: this compound alcohol.
Substitution: Various substituted coumalates.
Scientific Research Applications
Ethyl coumalate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl coumalate involves its interaction with various molecular targets and pathways. For example, in Diels-Alder reactions, this compound acts as a diene component, reacting with electron-rich dienophiles to form cycloaddition products. This reaction is facilitated by the electron-deficient nature of the coumalate moiety, which enhances its reactivity .
Comparison with Similar Compounds
Methyl coumalate: Another ester derivative of coumalic acid, used in similar applications.
Coumalic acid: The parent compound, used as a precursor for various coumalate derivatives.
Uniqueness of this compound: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other coumalate derivatives. Its ethoxy group makes it more suitable for certain applications, such as in the flavors and fragrances industry .
Properties
IUPAC Name |
ethyl 6-oxopyran-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-2-11-8(10)6-3-4-7(9)12-5-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIHISRWARGVBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208150 | |
Record name | Ethyl coumalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5942-96-1 | |
Record name | Ethyl coumalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl coumalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl coumalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL COUMALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M89WUK45OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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